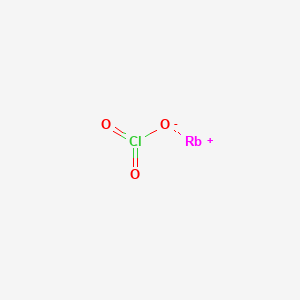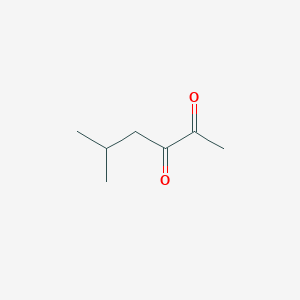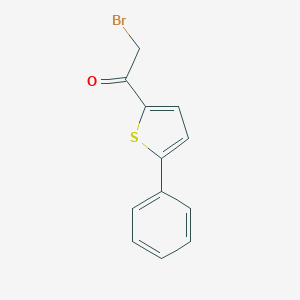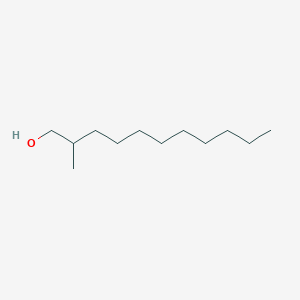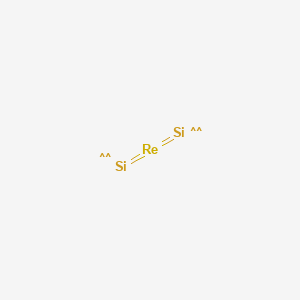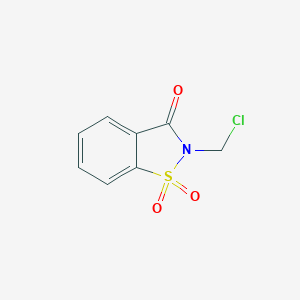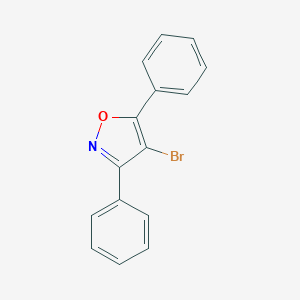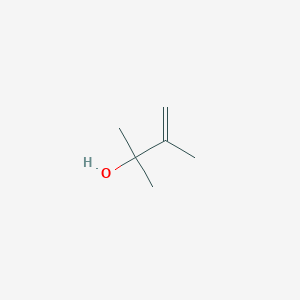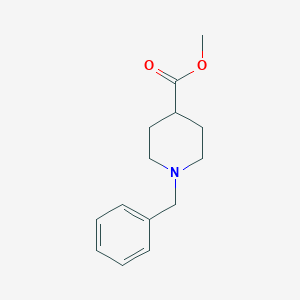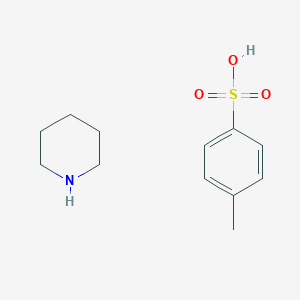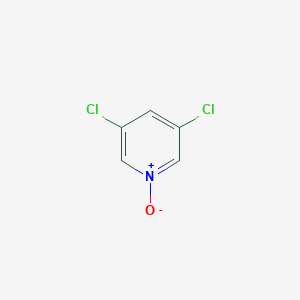
Chromium silicide (Cr3Si)
Vue d'ensemble
Description
Chromium silicide (Cr3Si) is an inorganic compound of chromium and silicon . It is a cubic phase compound and has been used in various applications due to its unique properties .
Synthesis Analysis
Cr3Si has been successfully synthesized through the solid-state reaction of chromium sesquioxide, silicon powder, and metallic lithium in an autoclave at 600 °C for 10 hours . Another method involves the solid-state reaction at 800 degrees C in thin bilayers of amorphous silicon and chromium evaporated on SiO2 substrates .Molecular Structure Analysis
The molecular structure of Cr3Si is cubic . More detailed structural analysis would require specific experimental techniques such as X-ray diffraction or neutron diffraction .Chemical Reactions Analysis
The synthesis of Cr3Si involves a solid-state reaction of chromium sesquioxide, silicon powder, and metallic lithium . The exact chemical reactions involved in this process are not specified in the available literature.Physical And Chemical Properties Analysis
Cr3Si is a cubic phase compound . It is a p-type thermoelectric semiconductor with an indirect bandgap of 0.35 eV . More detailed physical and chemical properties would require specific experimental techniques and are not fully covered in the available literature.Applications De Recherche Scientifique
Synthesis and Oxidation Behavior : Cr3Si nanorods show high thermal oxidation stability below 1000°C due to the formation of a protective layer. This stability is significant at temperatures starting from 650°C in the air (Ma et al., 2004).
Low-Temperature Synthesis : Cr3Si hollow particles have been synthesized through a solid-state reaction, offering a pathway for low-temperature fabrication of this material (Wang et al., 2021).
Mechanical and Electronic Properties : First principles calculations reveal insights into the chemical stability, mechanical, and electronic properties of chromium silicides, including Cr3Si. These properties are crucial for applications in various fields (Ren et al., 2018).
Oxidation and Nitridation Resistance : Cr3Si has been shown to significantly improve oxidation and nitridation resistance in Cr-Si alloys, highlighting its potential in high-temperature applications (Soleimani-Dorcheh & Galetz, 2015).
Thin Film Formation : Studies on the formation of various thin film chromium silicide phases provide insights into the phase behavior and potential applications in electronics and coatings (Bedeker et al., 1986).
Electroconductive Composites : Chromium silicide-based composites exhibit excellent oxidation resistance and metallic-type electrical conductivity, making them suitable for high-temperature applications (Yakaboylu et al., 2018).
Crystal Growth : Research on the growth of Cr-rich silicide crystals via chemical vapor transport with halogens provides insights into the synthesis and potential applications of chromium silicides (Krausze et al., 1990).
Surface Morphology and Phase Formation : Understanding the surface morphology and phase formation in the Cr/Si system is crucial for applications in metal silicide technology, particularly in VLSI and ULSI applications (Agarwal et al., 2007).
Heterostructured Silicide Nanowires : The fabrication of chromium silicide/silicon heterostructure nanowires through solid-state reactions opens avenues for their application in integrated circuits devices (Lin et al., 2019).
Single Crystal Growth : In-situ chemical vapor deposition (CVD) processes have been used for the growth of Cr3Si and Cr5Si3 crystals, providing a method for obtaining high-quality single crystals (Motojima et al., 1989).
Safety And Hazards
Propriétés
InChI |
InChI=1S/3Cr.Si | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRGGKFLQODYDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si].[Cr].[Cr].[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black odorless pieces and powder; Insoluble in water; [Materion Advanced Chemicals MSDS] | |
| Record name | Trichromium silicide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19895 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Chromium silicide (Cr3Si) | |
CAS RN |
12018-36-9 | |
| Record name | Chromium silicide (Cr3Si) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012018369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium silicide (Cr3Si) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichromium silicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




